N-[3-(4-Bromophenyl)-1-methyl-1H-indol-2-yl]benzamide N-[3-(4-Bromophenyl)-1-methyl-1H-indol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 62693-56-5
VCID: VC18962053
InChI: InChI=1S/C22H17BrN2O/c1-25-19-10-6-5-9-18(19)20(15-11-13-17(23)14-12-15)21(25)24-22(26)16-7-3-2-4-8-16/h2-14H,1H3,(H,24,26)
SMILES:
Molecular Formula: C22H17BrN2O
Molecular Weight: 405.3 g/mol

N-[3-(4-Bromophenyl)-1-methyl-1H-indol-2-yl]benzamide

CAS No.: 62693-56-5

Cat. No.: VC18962053

Molecular Formula: C22H17BrN2O

Molecular Weight: 405.3 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(4-Bromophenyl)-1-methyl-1H-indol-2-yl]benzamide - 62693-56-5

Specification

CAS No. 62693-56-5
Molecular Formula C22H17BrN2O
Molecular Weight 405.3 g/mol
IUPAC Name N-[3-(4-bromophenyl)-1-methylindol-2-yl]benzamide
Standard InChI InChI=1S/C22H17BrN2O/c1-25-19-10-6-5-9-18(19)20(15-11-13-17(23)14-12-15)21(25)24-22(26)16-7-3-2-4-8-16/h2-14H,1H3,(H,24,26)
Standard InChI Key WTMNDNJSDMNTGI-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C(=C1NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br

Introduction

Structural Characteristics

The molecular formula of N-[3-(4-Bromophenyl)-1-methyl-1H-indol-2-yl]benzamide is C22_{22}H17_{17}BrN2_{2}O, with a molecular weight of 405.3 g/mol. The IUPAC name reflects its substitution pattern: a benzamide group bonded to a 1-methylindole scaffold at position 2, which is further substituted with a 4-bromophenyl group at position 3. Key structural features include:

PropertyValue
Molecular FormulaC22_{22}H17_{17}BrN2_{2}O
Molecular Weight405.3 g/mol
IUPAC NameN-[3-(4-bromophenyl)-1-methylindol-2-yl]benzamide
Canonical SMILESCN1C2=CC=CC=C2C(=C1NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Br
InChI KeyWTMNDNJSDMNTGI-UHFFFAOYSA-N

The indole ring system contributes to aromatic stacking interactions, while the bromine atom introduces steric and electronic effects that influence binding to hydrophobic pockets in biological targets .

Synthesis and Optimization

Synthetic Routes

The synthesis of N-[3-(4-Bromophenyl)-1-methyl-1H-indol-2-yl]benzamide typically involves a multi-step protocol:

  • Indole Core Formation: The 1-methylindole scaffold is synthesized via Fischer indole synthesis, reacting phenylhydrazine with a ketone under acidic conditions.

  • Bromophenyl Introduction: A Suzuki-Miyaura coupling attaches the 4-bromophenyl group to the indole core using a palladium catalyst.

  • Benzamide Conjugation: The benzamide moiety is introduced via condensation of benzoic acid derivatives with the amine group on the indole ring.

A notable advancement employs ultrasonic irradiation combined with a Lewis acidic ionic liquid immobilized on diatomite earth, which enhances reaction efficiency and reduces environmental impact. This method achieves yields exceeding 80% under optimized conditions.

Reaction Conditions

StepReagents/ConditionsYield
Indole formationPhenylhydrazine, AlCl3_3, 80°C55%
Suzuki couplingPd(PPh3_3)4_4, Na2_2CO3_3, DME70%
AmidationBenzoyl chloride, Et3_3N, DCM85%

Chemical Properties and Reactivity

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Key reactivity patterns include:

  • Nucleophilic Substitution: The bromine atom undergoes substitution reactions with amines or thiols, enabling functionalization .

  • Electrophilic Aromatic Substitution: The indole ring participates in reactions at position 5 or 6 due to electron-rich regions .

  • Hydrolysis: The benzamide bond is stable under physiological pH but cleaves under strongly acidic or basic conditions.

Thermogravimetric analysis (TGA) indicates decomposition above 250°C, highlighting thermal stability suitable for pharmaceutical formulations.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) with 65% suppression at 10 µM, suggesting anti-inflammatory applications . Molecular docking studies reveal hydrogen bonding between the benzamide carbonyl and COX-2's Arg120 residue .

Applications in Drug Discovery

  • Kinase Inhibitors: The indole scaffold mimics ATP-binding motifs in kinases, positioning the compound as a lead for tyrosine kinase inhibitors .

  • Apoptosis Modulators: Its pro-apoptotic effects are being explored in combination therapies with cisplatin.

  • Antimicrobial Agents: Preliminary data show MIC values of 25 µg/mL against Staphylococcus aureus.

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